Monobutyl Itaconate

Overview

Description

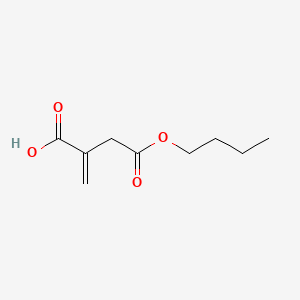

Monobutyl Itaconate (MBI) is an important platform molecule-derived monomer that produces biodegradable polymers . It is derived from the tricarboxylic acid cycle and has emerged as a key autocrine regulatory component involved in the development and progression of inflammation and immunity .

Synthesis Analysis

MBI is synthesized by semi-continuous seeded emulsion polymerization with a green mixed emulsifier of sodium dodecyl benzene sulfonate (SDBS) anion surfactant and tetradecyl hydroxypropyl decyl betaine (THDB) amphoteric emulsifier . The mixed monomers of methyl methacrylate (MMA), butyl acrylate (BA) are modified by MBI and N,N-diethylacrylamide (DEA), which are initiated with potassium persulfate (KPS) .

Molecular Structure Analysis

The molecular formula of Monobutyl Itaconate is C9H14O4 . It is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix .

Chemical Reactions Analysis

The catalytic activity of MBI was studied in the selective pre . The reaction follows pseudo-second-order kinetics with the LHHW mechanism .

Physical And Chemical Properties Analysis

The polyacrylate emulsion shows excellent thermal stability and hydrophobicity . The film of latex was measured by thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and contact angle (CA) .

Scientific Research Applications

Emulsion Polymerization

Monobutyl Itaconate (MBI) is used in emulsion polymerization to improve colloidal stability and substrate adhesion. It is incorporated into polyacrylate latex formulations to enhance the performance of the resulting polymers .

Biodegradable Polymers

MBI serves as a monomer for producing biodegradable polymers. Its incorporation into polymer matrices allows for the development of environmentally friendly materials with potential applications in various industries .

Copolymerization

It is used in copolymerization processes to modify the properties of polymers such as poly(butylene itaconate), enhancing their physical properties and potential applications in materials science .

Catalysis

In catalysis, MBI is involved in the development of heterogeneous catalysts for selective esterification processes, contributing to more efficient and sustainable chemical production methods .

Mechanism of Action

Target of Action

Monobutyl Itaconate (MBI) primarily targets macrophages . Macrophages are a crucial component of the immune system that help the host fight infection . MBI also targets the TET DNA Dioxygenases , specifically TET2 , which is a critical regulator of DNA methylation and gene expression .

Mode of Action

MBI interacts with its targets to modulate their function and activity. It inhibits the activity of Succinate Dehydrogenase (SDH) , influencing the metabolic status of macrophages . MBI also inhibits TET2 by competing with α-Ketoglutarate (α-KG) for binding to the catalytic center of TET2 .

Biochemical Pathways

MBI affects several biochemical pathways. It is a byproduct of the Tricarboxylic Acid (TCA) cycle and is produced through the decarboxylation of cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1) in the mitochondria . MBI acts on various signaling pathways, including the Keap1-Nuclear Factor E2-Related Factor 2-ARE pathways , ATF3–IκBζ axis , and the Stimulator of Interferon Genes (STING) pathway to exert anti-inflammatory and antioxidant effects .

Pharmacokinetics

It is known that mbi is produced in large quantities in macrophages activated by various stimuli .

Result of Action

MBI has potent anti-inflammatory effects. It inhibits necroptosis by suppressing the RIPK1/RIPK3/MLKL signaling and the oligomerization of MLKL . MBI also inhibits the expression of inflammatory response genes . Furthermore, MBI has been shown to have antimicrobial activities .

Action Environment

The action of MBI is influenced by the environment within the macrophages. In response to external proinflammatory stimulation, macrophages exhibit high expression of the enzyme ACOD1, which generates MBI . The concentration of MBI can reach high levels in macrophages activated by stimuli such as Lipopolysaccharide (LPS) .

Safety and Hazards

Future Directions

Itaconate and its derivatives have demonstrated promising therapeutic potential in a variety of immune and inflammatory diseases . It has received much attention for its potent anti-inflammatory effects in recent years . This suggests possible itaconate-based therapeutics for a range of inflammatory diseases .

properties

IUPAC Name |

4-butoxy-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-4-5-13-8(10)6-7(2)9(11)12/h2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAAYFMMXYRORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949942 | |

| Record name | 4-Butoxy-2-methylidene-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monobutyl Itaconate | |

CAS RN |

27216-48-4, 6439-57-2 | |

| Record name | Butanedioic acid, 2-methylene-, monobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027216484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-methylene-, monobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Butoxy-2-methylidene-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monobutyl Itaconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

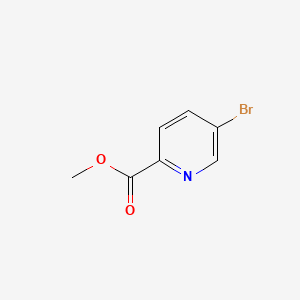

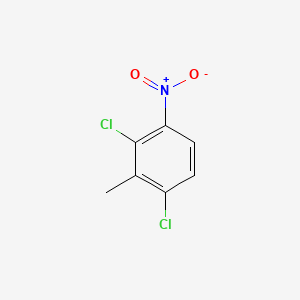

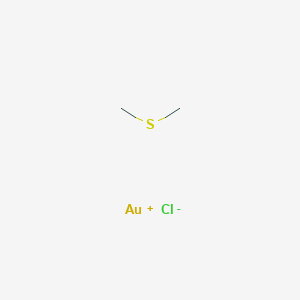

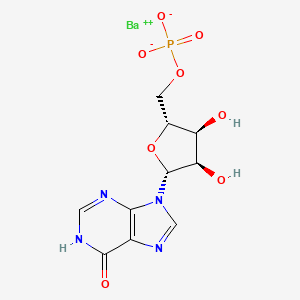

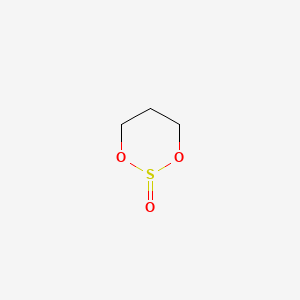

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1661949.png)

![2-Oxabicyclo[2.2.2]octan-3-one](/img/structure/B1661958.png)